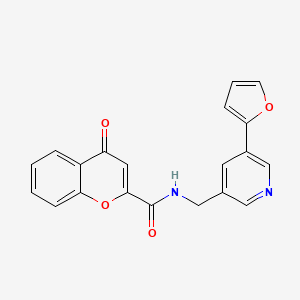

![molecular formula C24H24ClN5O3S B2883821 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one CAS No. 902292-00-6](/img/structure/B2883821.png)

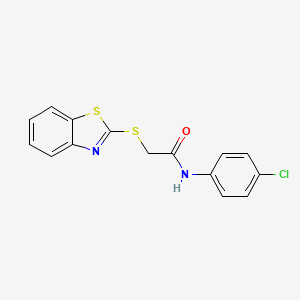

3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The presence of the indole group suggests that this compound might have interesting biological activities, as indole is a core structure in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the 3-chlorophenyl group, and the formation of the pyrimidoindole core. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The compound would likely exhibit a combination of aromatic and aliphatic character, with potential for interesting electronic and steric interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase its solubility in water, while the various aromatic rings could contribute to its stability .科学的研究の応用

Anticancer and Antituberculosis Potential

A study focused on the synthesis of derivatives related to the specified compound, showcasing significant anticancer and antituberculosis activities. The research highlighted the preparation of new derivatives through a reductive amination method, with some compounds showing in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. This indicates the potential of these derivatives in developing treatments for both cancer and tuberculosis (Mallikarjuna et al., 2014).

Antimicrobial Activities

Another study synthesized novel 1,2,4-triazole derivatives incorporating the compound's structural features, demonstrating good to moderate antimicrobial activities against various test microorganisms. This suggests the potential application of these compounds in addressing microbial infections, including resistant strains (Bektaş et al., 2010).

Metabolism and Pharmacokinetics

Research into the metabolism of a dopamine D(4)-selective antagonist structurally related to the specified compound revealed insights into its biotransformation in rats, monkeys, and humans. Understanding the metabolic pathways and the formation of novel metabolites is crucial for drug development, indicating potential applications in treating neurological disorders (Zhang et al., 2000).

Synthesis and Biological Screening

A study on the synthesis and biological screening of piperazine-1-yl-aroylamino derivatives related to the specified compound showed moderate activity against bacteria and fungi. This highlights the compound's potential application in developing new antimicrobial agents (J.V.Guna et al., 2009).

Estrogen Receptor Binding Affinity

Research on pyrimidine-piperazine-chromene and -quinoline conjugates, including structural analogs of the specified compound, evaluated their estrogen receptor binding affinity and cytotoxic activities against breast cancer cell lines. This indicates potential applications in developing targeted cancer therapies (Parveen et al., 2017).

作用機序

Target of Action

The compound, 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one, is a complex molecule that likely interacts with multiple targetsIt is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that piperazine derivatives, which this compound is a part of, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Indole derivatives have been found to exhibit notable cytotoxicity in certain cell lines .

将来の方向性

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by piperazine and indole derivatives. Potential areas of interest could include exploring its pharmacological activities, optimizing its synthesis, and investigating its mechanism of action .

生化学分析

Biochemical Properties

It is known that indole derivatives, which this compound is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

The cellular effects of 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one are also not yet fully known. Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence various types of cells and cellular processes. It may impact cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN5O3S/c1-33-17-5-6-19-18(14-17)21-22(26-19)23(32)30(24(34)27-21)8-7-20(31)29-11-9-28(10-12-29)16-4-2-3-15(25)13-16/h2-6,13-14H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLSMIROPSJZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C2=NC(=S)N(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

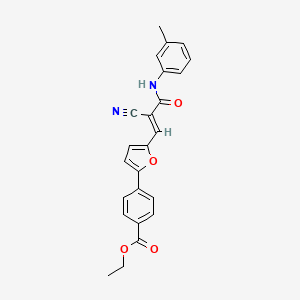

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2883740.png)

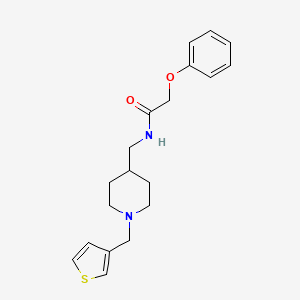

![4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B2883747.png)

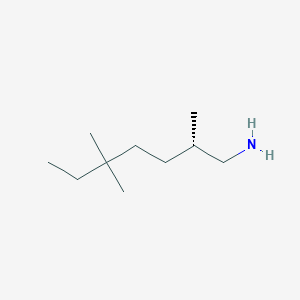

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione](/img/structure/B2883749.png)

![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2883750.png)

![N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide](/img/structure/B2883755.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2883761.png)